molecular formula C20H30N4O6 B12535725 L-Seryl-L-phenylalanyl-L-valyl-L-alanine CAS No. 817624-86-5

L-Seryl-L-phenylalanyl-L-valyl-L-alanine

Cat. No.: B12535725
CAS No.: 817624-86-5
M. Wt: 422.5 g/mol
InChI Key: XWTCGHSDTKWUPH-TUUVXOQKSA-N
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Description

L-Seryl-L-phenylalanyl-L-valyl-L-alanine is a peptide compound composed of four amino acids: serine, phenylalanine, valine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-phenylalanyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-phenylalanyl-L-valyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can produce a hydroxylated peptide, while substitution reactions can introduce new functional groups into the peptide chain.

Scientific Research Applications

L-Seryl-L-phenylalanyl-L-valyl-L-alanine has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Seryl-L-phenylalanyl-L-valyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine: Another peptide with similar amino acid composition but different sequence.

    L-α-Aspartyl-L-seryl-L-valyl-L-phenylalanine: A peptide with a similar structure but includes aspartic acid.

Uniqueness

L-Seryl-L-phenylalanyl-L-valyl-L-alanine is unique due to its specific sequence of amino acids, which determines its distinct chemical and biological properties. This sequence influences its reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

CAS No.

817624-86-5

Molecular Formula

C20H30N4O6

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C20H30N4O6/c1-11(2)16(19(28)22-12(3)20(29)30)24-18(27)15(23-17(26)14(21)10-25)9-13-7-5-4-6-8-13/h4-8,11-12,14-16,25H,9-10,21H2,1-3H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t12-,14-,15-,16-/m0/s1

InChI Key

XWTCGHSDTKWUPH-TUUVXOQKSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Origin of Product

United States

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